1-(Pyrimidin-2-yl)butan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrimidin-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-2-7(9)6-8-10-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3 |
InChI Key |
SLYGYVUAHHWWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyrimidin 2 Yl Butan 2 Amine and Analogues
Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization
The functionalization of the pyrimidine ring is a critical step in the synthesis of 1-(pyrimidin-2-yl)butan-2-amine. Several synthetic strategies can be employed to introduce substituents at the 2-position of the pyrimidine nucleus.
Nucleophilic Aromatic Substitution Routes for Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNA r) is a fundamental and widely utilized method for the functionalization of pyrimidine rings. nih.gov The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com This reactivity is enhanced by the presence of electron-withdrawing groups and additional nitrogen atoms in the ring. wikipedia.org
A common approach involves the displacement of a leaving group, such as a halogen, from a pre-functionalized pyrimidine. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines in the presence of a base like triethylamine to yield 2-aminopyrimidine (B69317) derivatives. mdpi.comnih.gov This reaction can often be carried out under solvent-free conditions. mdpi.comnih.gov
The general reaction is as follows:

Where Nu represents a nucleophile and L represents a leaving group.
The regioselectivity of nucleophilic attack is influenced by the electronic properties of the pyrimidine ring. The intermediate formed upon nucleophilic attack at the 2- or 4-position is stabilized by resonance, with the negative charge being accommodated by the ring nitrogen atoms. stackexchange.com
| Starting Material | Nucleophile | Product | Reference |
| 2,4,6-trichloropyrimidine | Ammonia | 2-amino-4,6-dichloropyrimidine | researchgate.net |
| 2-amino-4,6-dichloropyrimidine | Various amines | Substituted 2-aminopyrimidines | mdpi.comnih.gov |
| 5-bromo-2,4-dichloropyrimidine | Cyclopentyl amine | N-cyclopentyl-5-bromo-4-chloropyrimidin-2-amine | nih.gov |
Cyclocondensation Reactions Involving α-Aminoamidines and Carbonyl Derivatives
Cyclocondensation reactions provide a powerful tool for the de novo synthesis of the pyrimidine ring. One such method involves the reaction of α-aminoamidines with carbonyl compounds. This approach allows for the construction of the pyrimidine core with various substitution patterns.
While direct examples involving α-aminoamidines for the synthesis of 2-substituted pyrimidines are less common in the provided search results, the general principle of using amidines in cyclocondensation reactions is well-established. For example, substituted pyrimidines can be synthesized through the cycloaddition reaction of amidines and chalcones. researchgate.net Another approach involves a three-component reaction between ketones, arylacetylenes, and guanidine (B92328) to yield 2-aminopyrimidines. acs.org
A general representation of pyrimidine synthesis from amidines is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound. researchgate.net
| Amidine Source | Carbonyl Derivative | Catalyst/Conditions | Product | Reference |
| Guanidine | Ketones and arylacetylenes | KOBut/DMSO | 2-Aminopyrimidines | acs.org |
| Amidines | Chalcones | - | Substituted pyrimidines | researchgate.net |
| Guanidine | β-dicarbonyl compounds | - | 2-Aminopyrimidines | researchgate.net |
Reactions of Ketene Dithioacetals with Guanidinium (B1211019) Salts
Ketene dithioacetals are versatile intermediates in organic synthesis and can be employed in the construction of pyrimidine rings. The reaction of ketene dithioacetals with guanidinium salts offers a route to highly substituted 2-aminopyrimidines. researchgate.netrsc.org
In this method, the ketene dithioacetal acts as a 1,3-dielectrophile, reacting with the dinucleophilic guanidine. The reaction typically proceeds in the presence of a base, such as sodium ethoxide. rsc.org This methodology has been used to synthesize a variety of pyrimidine derivatives, including those with fused ring systems. rsc.org
The general scheme for this reaction is:

Where R1, R2, and R3 represent various substituents.
This approach has been utilized for the synthesis of various substituted and fused pyrido[4,3-d]pyrimidine derivatives. rsc.org
Formation of the Butan-2-amine Side Chain
The introduction of the butan-2-amine side chain is a crucial step in the synthesis of this compound. This can be achieved through various methods, with a focus on controlling the stereochemistry of the chiral center.
Reductive Amination Strategies for Amine Synthesis
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org
For the synthesis of a butan-2-amine side chain, this would typically involve the reaction of a suitable ketone with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com One-pot reductive amination procedures are often preferred for their operational simplicity. sigmaaldrich.cn
A key challenge in reductive amination can be the overalkylation of the amine product. nih.gov To address this, tandem direct reductive amination/N-Boc protection strategies have been developed. nih.gov
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |
| Aldehydes/Ketones | Primary amines | Sodium triacetoxyborohydride | N-Boc secondary amines | nih.gov |
| Aldehydes/Ketones | Various amines | 2-picoline-borane | Amines | sigmaaldrich.cn |
| Ketones | Ammonia | Amine dehydrogenases | Chiral amines | researchgate.net |
Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amines
The synthesis of enantiomerically pure chiral amines is of significant importance in medicinal chemistry. nih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is one of the most powerful and atom-economical methods to achieve this. nih.govbohrium.comresearchgate.net
This approach utilizes chiral transition metal complexes, often based on iridium, rhodium, or ruthenium, to catalyze the enantioselective reduction of a C=N double bond. ajchem-b.comchinesechemsoc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. ajchem-b.com
Asymmetric hydrogenation has been successfully applied to the synthesis of a wide variety of chiral amines, including those with stereogenic centers at the α, β, or γ position relative to the nitrogen atom. nih.gov While direct asymmetric hydrogenation of dialkyl imines can be challenging due to the similarity of the alkyl groups, specialized chiral iridium catalysts have been developed that show good enantioselectivity. chinesechemsoc.org
| Substrate | Catalyst System | Product | Key Features | Reference |
| Imines | Chiral Iridium Catalyst | Chiral Amines | High yield and enantioselectivity | chinesechemsoc.org |
| Ketones and Imines | Chiral Ruthenium Complexes | Chiral Alcohols and Amines | High stereoselectivity | ajchem-b.com |
| γ-Branched N-phthaloyl allylamines | Bisphosphine-Rh Catalyst | γ-chirogenic amines | Excellent enantioselectivities | researchgate.net |
Petasis Reaction Applications for Primary Amines
The Petasis-Borono Mannich (PBM) reaction is a powerful multicomponent reaction that forms substituted amines from an amine, a carbonyl compound, and an organoboronic acid. nih.govorganic-chemistry.org While often utilized for the synthesis of secondary and tertiary amines, its application for the preparation of primary amines, particularly those with heteroaryl groups, is a valuable synthetic strategy.
The reaction proceeds through the formation of an imine from the carbonyl compound and a primary amine, followed by the addition of the organoboronic acid. To generate a primary amine product, a protected amine equivalent or a subsequent deprotection step is typically required. For the synthesis of this compound, a hypothetical Petasis reaction could involve pyrimidine-2-carbaldehyde, an ammonia equivalent, and a propylboronic acid derivative.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Notes |
| Pyrimidine-2-carbaldehyde | Ammonia or masked equivalent | Propylboronic acid | This compound | Direct formation of the target primary amine. |
| Heteroaryl Aldehyde | Primary Amine | Organoboronic Acid | Substituted Secondary Amine | General scheme of the Petasis reaction. |
Detailed Research Findings:
While a direct application of the Petasis reaction for the synthesis of this compound is not extensively documented in publicly available literature, the reaction is widely used for generating structurally similar α-chiral azaheteroaryl ethylamines. strath.ac.uk Research has shown that the Petasis reaction can tolerate a wide range of functional groups and heterocyclic systems. The key challenge in adapting this reaction for primary amines lies in the choice of the ammonia surrogate and the reaction conditions to favor the desired product formation. Studies on the synthesis of other primary amines via the Petasis reaction often employ N-protected amines or in situ generated imines from ammonia.
Enantioselective Synthesis and Diastereomer Isolation of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis or the separation of diastereomers of this compound is crucial.
Enantioselective Synthesis:
Catalytic asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. For the synthesis of chiral amines, several strategies have been developed, including the use of chiral catalysts and chiral auxiliaries.
Chiral Catalysts: Transition metal catalysts with chiral ligands can facilitate the enantioselective addition of nucleophiles to imines or the asymmetric hydrogenation of enamines. For instance, chiral phosphoric acids have been successfully used as catalysts for the enantioselective synthesis of α-chiral azaheteroaryl ethylamines through a dearomatizing aza-Michael addition followed by an asymmetric protonation. strath.ac.ukamanote.comthieme-connect.de This approach could potentially be adapted for the synthesis of this compound.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. For the synthesis of chiral amines, chiral sulfinamides have proven to be effective auxiliaries. yale.edu The addition of an organometallic reagent to a chiral N-sulfinylimine derived from pyrimidine-2-carbaldehyde would lead to the diastereoselective formation of the corresponding sulfinamide, which can then be deprotected to yield the enantiomerically enriched primary amine.
| Method | Description | Potential Application to this compound |
| Catalytic Asymmetric Protonation | A chiral phosphoric acid catalyzes the addition of a nucleophile to a vinyl aza-heterocycle, followed by enantioselective protonation. | Synthesis from a corresponding vinyl pyrimidine precursor. |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to control stereoselectivity. | Diastereoselective addition of a propyl nucleophile to a chiral imine derived from pyrimidine-2-carbaldehyde. |
Diastereomer Isolation:
When a racemic mixture of a chiral amine is synthesized, the separation of the enantiomers is necessary. This can be achieved by converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography.
Development of Advanced Synthetic Techniques and Greener Methodologies
Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methods. For the synthesis of pyrimidine derivatives, several "green" chemistry approaches have been explored. nanobioletters.comnih.govnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nanobioletters.comnih.govnih.gov The synthesis of aminopyrimidine scaffolds can be efficiently achieved through microwave-assisted one-pot reactions. nanobioletters.com This approach often utilizes environmentally benign solvents like water or can even be performed under solvent-free conditions. researchgate.netyoutube.com The application of microwave technology to the synthesis of this compound or its precursors could offer a more sustainable and efficient route.
| Technique | Advantages | Relevance to Pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions, potential for solvent-free conditions. | Well-documented for the synthesis of various pyrimidine derivatives and aminopyrimidines. nanobioletters.comnih.govnih.gov |
| Solvent-Free Synthesis | Reduces waste, simplifies work-up, often more environmentally friendly. | Can be combined with microwave irradiation for efficient pyrimidine synthesis. researchgate.netyoutube.com |
Detailed Research Findings:
The use of microwave-assisted organic synthesis (MAOS) for the preparation of pyrimidine derivatives is well-established. nanobioletters.comnih.govnih.gov One-pot multicomponent reactions under microwave irradiation provide rapid access to complex pyrimidine structures. nih.gov For example, the condensation of chalcones with guanidine nitrate in the presence of a catalyst can yield aminopyrimidines in a microwave reactor. nanobioletters.com While a specific protocol for this compound using these methods is not explicitly detailed, the general applicability of these greener techniques to the synthesis of the pyrimidine core suggests a high potential for developing a more sustainable synthetic route.
Computational and Theoretical Investigations of 1 Pyrimidin 2 Yl Butan 2 Amine
Molecular Docking Simulations and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(Pyrimidin-2-yl)butan-2-amine, to the active site of a target protein.
Prediction of Binding Affinities and Modes with Biological Targets
The 2-aminopyrimidine (B69317) scaffold is known to interact with a variety of biological targets. Studies on related derivatives have shown inhibitory activity against enzymes like β-glucuronidase and protein kinases, which are implicated in cancer, such as Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.cominformahealthcare.com
A molecular docking study of this compound would calculate its binding energy (often expressed in kcal/mol) with the active sites of these and other relevant proteins. A lower, more negative binding energy score typically indicates a stronger, more stable interaction. The simulation would also reveal the most probable binding pose of the molecule within the receptor's pocket.
To illustrate, the following table presents hypothetical binding affinity scores for this compound with known targets for pyrimidine (B1678525) derivatives.
Illustrative Binding Affinities of this compound
Note: The following data is hypothetical and serves as a representative example of results from a molecular docking simulation.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| β-Glucuronidase | 3K46 | -7.8 |
| IGF1R Kinase Domain | 1K3A | -8.5 |
| EGFR Kinase Domain | 2J6M | -8.2 |
Identification of Key Residue Interactions within Receptor Active Sites
Beyond predicting affinity, docking simulations provide crucial insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring and the amine group are common sites for hydrogen bonding.
For instance, docking studies of similar 2-aminopyrimidine compounds against β-glucuronidase have highlighted the importance of hydrogen bonding with the amino acid residue Glu413 and hydrophobic interactions with Leu361. nih.govresearchgate.netsemanticscholar.org A simulation involving this compound would map its butan-amine side chain and pyrimidine core against the residues in a target's active site, identifying which amino acids are critical for binding. The pyrimidine nitrogens would likely act as hydrogen bond acceptors, while the amine group could serve as a hydrogen bond donor.
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are used to determine the fundamental electronic and structural properties of a molecule. These methods provide a detailed understanding of the molecule's stability, reactivity, and charge distribution.
Density Functional Theory (DFT) Analysis for Molecular Geometry and Energy
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is commonly employed to perform geometry optimization, which calculates the lowest energy, most stable three-dimensional conformation of a molecule. The output of a DFT analysis includes precise values for bond lengths, bond angles, and dihedral angles.
For this compound, a DFT analysis using a basis set such as B3LYP/6-311++G(d,p) would provide the optimized geometry, confirming the planarity of the pyrimidine ring and the spatial arrangement of the chiral butan-2-amine substituent.
Representative Geometric Parameters for this compound
Note: The following data is based on typical values for pyrimidine and alkylamine structures and serves as an illustrative example of DFT results.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 (pyrimidine) | 1.34 Å |
| Bond Length | C2-Cα (pyrimidine-side chain) | 1.50 Å |
| Bond Angle | C6-N1-C2 (pyrimidine) | 115.5° |
| Dihedral Angle | N1-C2-Cα-Cβ | -175° |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. For this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring and the amine group, while the LUMO would be distributed across the pyrimidine ring.
Illustrative FMO Properties for this compound
Note: The following energy values are hypothetical examples derived from quantum chemical calculations.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For this compound, the MEP map would be expected to show strong negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. Conversely, the hydrogen atoms of the primary amine group (NH₂) would exhibit a positive potential, making them likely sites for hydrogen bonding interactions.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic interactions between a ligand, such as this compound, and its target protein over time. This computational technique simulates the movement of atoms and molecules, providing a detailed view of the conformational changes that occur during the binding process. Such simulations are instrumental in understanding the stability of the ligand-protein complex and the key interactions that govern binding affinity. tandfonline.comrsc.org
For pyrimidine derivatives, MD simulations have been successfully employed to investigate their binding stability with various protein targets. tandfonline.comrsc.orgnih.gov These studies typically analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. A stable RMSD over the simulation time suggests that the ligand has found a stable binding mode within the protein's active site. tandfonline.com RMSF analysis, on the other hand, helps to identify the flexibility of different regions of the protein upon ligand binding. tandfonline.com
In a hypothetical MD simulation of this compound bound to a target kinase, for instance, one would expect to see the pyrimidine ring forming crucial hydrogen bonds with key residues in the hinge region of the kinase domain, a common binding motif for pyrimidine-based inhibitors. rsc.orgnih.gov The butan-2-amine moiety would likely explore different conformations within the binding pocket, and MD simulations could reveal the most energetically favorable orientation and the specific hydrophobic and electrostatic interactions it forms.
Table 1: Representative Data from MD Simulations of Pyrimidine Derivatives
| Parameter | Value | Interpretation |
| RMSD of Ligand-Protein Complex | ~1.5 Å | Indicates a stable binding pose of the ligand within the protein's active site. |
| RMSF of Key Active Site Residues | Low (< 1 Å) | Suggests that these residues are directly involved in stable interactions with the ligand. |
| Number of Hydrogen Bonds | 2-4 | Highlights the significant role of hydrogen bonding in ligand recognition and binding. |
Computational Structure-Activity Relationship (SAR) Studies
Computational Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govbenthamdirect.com These studies aim to identify the key chemical features, or pharmacophores, that are responsible for a molecule's therapeutic effects. For this compound, computational SAR studies would involve analyzing a series of related molecules where different parts of the structure are systematically modified.
The pyrimidine core is a well-established scaffold in drug discovery, and its derivatives have been shown to exhibit a wide range of biological activities. benthamdirect.comrsc.orgrsc.orgresearcher.lifenih.gov SAR studies on various pyrimidine series have consistently shown that the substituents on the pyrimidine ring play a critical role in determining potency and selectivity. nih.govnih.gov For example, in a series of 2-aminopyrimidine derivatives, the nature of the substituent at the 4- and 6-positions of the pyrimidine ring was found to be crucial for activity. nih.gov
In the context of this compound, a computational SAR study would likely investigate the effects of:
Modifications to the pyrimidine ring: Introducing different substituents at positions 4, 5, and 6 to probe for additional interaction points with the target.
Alterations to the butylamine (B146782) side chain: Varying the length and branching of the alkyl chain, as well as the position and nature of the amine group, to optimize van der Waals and electrostatic interactions.
Quantitative Structure-Activity Relationship (QSAR) models are often developed as part of these studies. QSAR models are mathematical equations that correlate the structural properties of molecules with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Table 2: Hypothetical SAR Findings for this compound Analogs
| Compound Modification | Predicted Activity Change | Rationale |
| Addition of a hydroxyl group to the butyl chain | Increase | Potential for an additional hydrogen bond with the target protein. |
| Replacement of the pyrimidine with a pyridine (B92270) ring | Decrease | The specific arrangement of nitrogen atoms in the pyrimidine ring is likely crucial for binding. nih.gov |
| Introduction of a bulky substituent at position 5 of the pyrimidine ring | Decrease | May cause steric hindrance within the binding site. |
Biological Activity and Mechanistic Research of 1 Pyrimidin 2 Yl Butan 2 Amine Derivatives
Enzymatic Inhibition Studies
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Derivatives of pyrimidine (B1678525) have been a significant focus in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, the half-life of these incretins is prolonged, leading to better glycemic control.
While direct studies on 1-(Pyrimidin-2-yl)butan-2-amine derivatives are not specified, research on related pyrimidine structures, such as thiazolopyrimidine derivatives, has demonstrated notable DPP-IV inhibitory potential. The general strategy involves designing molecules that can effectively interact with the active site of the DPP-IV enzyme.
| Compound Type | Target | Key Findings | Reference |
| Thiazolopyrimidine derivatives | DPP-IV | Showed good to moderate inhibitory potential against the DPP-IV enzyme. | |
| Imidazo[1,2-a]pyridine (B132010) scaffold with a 2,4-dichlorophenyl group | DPP-IV | Potent and selective inhibition with an IC50 value of 0.13 µM. |
Phosphodiesterase Inhibition (e.g., PDE2, PDE9)
The investigation of this compound derivatives as phosphodiesterase (PDE) inhibitors is an emerging area. Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways. Inhibition of specific PDEs can have therapeutic effects in a range of conditions.
While the provided information does not detail specific studies on this compound derivatives, research on other pyrimidine-based compounds, such as amino and alkyl pyrazolopyrimidine derivatives, has shown their potential as PDE9 inhibitors for cardiovascular, cerebrovascular, and neurological disorders. PDE9 selectively degrades cGMP, and its inhibition can potentiate signaling pathways that are dependent on this second messenger. For instance, a selective PDE9 inhibitor was found to prolong the therapeutic action of L-DOPA in non-human primate models of Parkinson's disease. Another novel PDE9 inhibitor, IMR-687, has been developed for the treatment of sickle cell disease by increasing cGMP and fetal hemoglobin.
Acetylcholinesterase (AChE) Enzymatic Activity Modulation
There is limited specific information in the provided search results regarding the modulation of acetylcholinesterase (AChE) activity by this compound derivatives. AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease to enhance cholinergic neurotransmission.
Research in this area has focused on various molecular scaffolds. For example, derivatives of 1-benzyl-4-(2-phthalimidoethyl)piperidine have been synthesized and shown to be potent AChE inhibitors. While pyrimidine-containing compounds have been explored in medicinal chemistry for various applications, the direct linkage to AChE inhibition by the this compound core structure is not well-documented in the available literature.
Receptor Agonism and Antagonism Research
Histamine (B1213489) H3 Receptor Modulation
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, it is a significant target for the development of drugs for neurological and psychiatric disorders. The 2-aminopyrimidine (B69317) scaffold has been identified as a promising core structure for developing H3R ligands.
Researchers have synthesized series of 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives and evaluated their binding affinity for the human H3 receptor. Structure-activity relationship studies have revealed that modifications to the pyrimidine core can lead to compounds with high affinity and selectivity for the H3R. For example, the replacement of a 4-methylpiperazino group with an N-benzylamine and substitution at the 2-position of the 2-aminopyrimidine core with a 3-piperidinopropoxyphenyl moiety resulted in a compound with high H3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity against the H4 receptor.
Furthermore, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity non-imidazole H3R agonists. This demonstrates that the pyrimidine core can be utilized to create ligands with varying functional activities at the H3 receptor.
| Compound Series | Target | Key Findings | Reference |
| 2,4-Diamino- and 2,4,6-triaminopyrimidine derivatives | Histamine H3 Receptor | Resulted in compounds with high H3R affinity and selectivity. | |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor | Identified as high-affinity non-imidazole H3R agonists. |
Dopamine (B1211576) D3 versus D2 Receptor Subtype Selectivity
The development of selective ligands for the dopamine D3 receptor (D3R) over the D2 receptor (D2R) is a significant goal in medicinal chemistry, as D3R modulators are promising for treating substance abuse and neuropsychiatric disorders. acs.orgnih.gov The challenge lies in the high sequence homology between the two receptor subtypes. acs.orgnih.gov Research into pyrimidine-containing compounds, particularly pyrimidinylpiperazine derivatives, has provided valuable insights into achieving this selectivity.
Studies on series of arylpiperazine derivatives have shown that the pyrimidine moiety plays a crucial role in binding affinity and selectivity. For instance, a series of acylaminobutylpiperazines incorporating aza-aromatic units were synthesized and evaluated for their binding at D3 and D2 receptors. nih.gov Docking studies suggest that interactions at the extracellular end of transmembrane helix 7 (TM7) contribute to the D3R versus D2R selectivity of these ligands. nih.gov
In one study, compound 6a , an N-phenylpiperazine analog, demonstrated high-affinity binding to the human D3 receptor with a Ki value of 1.4 ± 0.21 nM and exhibited over 400-fold selectivity against the D2 receptor. mdpi.com Another compound, SR21502 , which features a pyrimidinylpiperazine structure, displayed a Ki of 4.2 nM at D3 receptors with over 120-fold selectivity over D2 receptors. researchgate.netnih.gov The introduction of a hydroxy group on the butyl linker of certain analogs has also been shown to yield highly potent and selective D3R antagonists or partial agonists. grantome.com
The structural variations in these derivatives significantly influence their binding profiles. For example, replacing an imidazo[1,2-a]pyridine group with a 2-indolyl moiety resulted in lower binding potency at both D3R and D2R. acs.org Molecular modeling has indicated that the secondary pharmacophore of these ligands binds in a pocket at the interface of transmembrane domains 1, 2, and 7, which differs significantly between the D2R and D3R, contributing to selectivity. grantome.com
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |
|---|---|---|---|---|
| Compound 6a | 1.4 | >560 | >400 | mdpi.com |
| SR21502 | 4.2 | >500 | >120 | researchgate.netnih.gov |
| Compound 19 (phenylcyclohexanecarboxamide derivative) | 9.4 | >1410 | >150 | researchgate.net |
| Methylpyridin-2-one analog 17 | 0.8 | >64 | >80 | nih.gov |
In Vitro Pharmacological Profiling and Cellular Assays
Pyrimidine derivatives are recognized for a wide array of pharmacological activities, including anticancer properties. mdpi.com Their mechanism of action can vary, encompassing antiproliferative activity, inhibition of tubulin polymerization, and inhibition of various kinases. mdpi.com
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). nih.gov Among the tested compounds, derivatives 6d , 6e , and 6i showed significant activity against all cell lines except K562. nih.gov Compound 6d was highlighted as a potential lead for further research. nih.gov
In another study, newly synthesized pyridine (B92270) and thienopyridine derivatives were screened for cytotoxic activity against human liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov Several compounds were found to be selectively active against the liver and colon cancer cell lines while showing low cytotoxicity against a non-tumor fibroblast cell line, indicating a favorable safety profile. nih.gov
| Compound Series | Tested Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (6a-j) | K562, Colo-205, MDA-MB-231, IMR-32 | Compounds 6d, 6e, and 6i showed good activity on Colo-205, MDA-MB-231, and IMR-32. | nih.gov |
| Isatin–pyrimidine hybrids | Prostate (PC3), Liver (HepG-2), Colon (HCT-116), Breast (MCF-7), Lung (A-549) | Compounds showed varying levels of cytotoxicity; molecular docking suggested binding to Bcl-2. | mdpi.com |
| 1,6-Disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-ones | Prostate (DU-145), Colon (HT-29, HCT-116), Melanoma (A375P) | Compound 5c was the most potent, with IC50 values as low as 0.16 to 0.40 μM. | kchem.org |
The pyrimidine scaffold is a core component of many compounds with significant antimicrobial and antifungal properties. nih.govresearchgate.net The 2-aminopyrimidine structure, in particular, is noted for its broad-spectrum antimicrobial activity. ijpsjournal.com
A study involving the synthesis of pyrimidin-2-ol/thiol/amine analogues revealed that several of the synthesized compounds exhibited good antimicrobial activity. nih.govresearchgate.net For instance, against Gram-positive bacteria, compound 12 was significantly active against S. aureus (MIC = 0.87 µM/ml), and compound 5 was most potent against B. subtilis (MIC = 0.96 µM/ml). nih.gov Against Gram-negative bacteria, compound 2 was potent against E. coli (MIC = 0.91 µM/ml), and compound 10 was effective against P. aeruginosa (MIC = 0.77 µM/ml). nih.gov In antifungal evaluations, compound 11 was the most potent against A. niger (MIC = 1.68 µM/ml). nih.gov It was noted that the presence of electron-withdrawing groups often enhanced the antimicrobial potential of these derivatives. nih.gov
| Compound | Microorganism | Activity (MIC in µM/ml) | Reference |
|---|---|---|---|
| Compound 12 | S. aureus | 0.87 | nih.gov |
| Compound 5 | B. subtilis | 0.96 | nih.gov |
| Compound 2 | E. coli | 0.91 | nih.gov |
| Compound 10 | P. aeruginosa | 0.77 | nih.gov |
| Compound 11 | A. niger | 1.68 | nih.gov |
Pyridine and pyrimidine derivatives are integral to the development of modern agrochemicals, serving as the basis for various herbicides, fungicides, and insecticides. nih.gov
Research into 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties revealed significant insecticidal activity against Mythimna separata (armyworm). nih.gov Several compounds in this series, including 5b, 5d, 5g, 5h, and 5k , demonstrated 100% inhibitory activity against this pest at a concentration of 500 mg/L. nih.gov
Another notable insecticide derived from a natural product containing a pyridine ring is Afidopyropen . nih.govresearchgate.net This compound, a derivative of pyripyropene A, shows potent insecticidal activity, particularly against sucking pests like aphids. nih.govresearchgate.net Its mechanism involves the modulation of insect vanilloid-type transient receptor potential (TRPV) channels. researchgate.net
| Compound Series/Name | Target Pest | Efficacy | Reference |
|---|---|---|---|
| 2-Phenylpyridine derivatives (5b, 5d, 5g, 5h, 5k) | Mythimna separata | 100% inhibition at 500 mg/L | nih.gov |
| Afidopyropen | Aphids, Whiteflies, Sucking pests | High insecticidal activity, good residual efficacy | nih.govresearchgate.net |
| Chalcone derivatives (3b, 3g, 3j) | Spodoptera frugiperda | Good to excellent potential effectiveness | researchgate.net |
Investigation of Molecular Mechanisms of Action
Understanding the molecular interactions between pyrimidine derivatives and their target proteins is crucial for rational drug design. Molecular docking simulations are a key tool in this investigation.
In the context of anticancer activity, molecular docking studies of pyrimidine-based compounds predicted that they could bind effectively to the anti-apoptotic protein Bcl-2. mdpi.com The binding affinity was influenced by the electronic factors and the position of substituents on the benzylidene hydrazino group of the tested ligands. mdpi.com
For dopamine receptor ligands, docking studies of acylaminobutylpiperazines into D3R and D2R models have helped to elucidate the structural basis for subtype selectivity. acs.org These models show that while the primary pharmacophore (e.g., the phenylpiperazine part) binds to the orthosteric binding site, a secondary pharmacophore can interact with a distinct secondary binding pocket (SBP) near the extracellular loops, which differs between D3R and D2R, thus conferring selectivity. acs.orgnih.gov
In the field of oncology, the inhibition of pyrimidine biosynthesis has been identified as a therapeutic strategy. The mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) is a key target. Inhibition of DHODH leads to pyrimidine starvation, which can limit nascent protein synthesis, in part through the downregulation of the transcription factor YY1, whose activity is regulated by a post-translational modification that requires pyrimidines. embopress.org
Modulation of Specific Cellular Pathways (e.g., cell cycle regulation)
Derivatives of this compound have been identified as potent modulators of critical cellular pathways, most notably the cell cycle. The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, making proteins that govern this process attractive targets for therapeutic intervention. Research has shown that pyrimidine-based compounds can effectively inhibit key enzymes that drive cell cycle progression, such as Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs). Current time information in Bangalore, IN.
CDKs are a family of protein kinases that, when activated by binding to their regulatory cyclin partners, phosphorylate various protein substrates to orchestrate the sequential phases of the cell cycle. The inhibition of these kinases can halt the proliferation of cancer cells. For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated as CDK2 inhibitors. nih.gov One of the most promising compounds from this series, 7l , demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.gov Further mechanistic investigation revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner and exhibits potent inhibition of the CDK2/cyclin A2 complex. nih.gov
Table 1: Antiproliferative Activity of Compound 7l against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.83 |
| HT-29 | Colorectal Cancer | 2.12 |
| MCF-7 | Breast Cancer | 3.12 |
| HeLa | Cervical Cancer | 8.61 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from: nih.gov
Similarly, Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and maintaining genomic integrity during cell division. Overexpression of PLK4 is observed in various cancers, making it a viable anticancer target. A study focused on developing novel PLK4 inhibitors based on an aminopyrimidine core identified a compound, 8h , with high inhibitory activity against PLK4. This compound also displayed significant antiproliferative effects on breast cancer cells, underscoring the potential of pyrimidine amine derivatives in targeting cell cycle-related kinases for cancer therapy.
Table 2: Inhibitory Activity of Compound 8h
| Target | IC₅₀ (µM) |
|---|---|
| PLK4 | 0.0067 |
IC₅₀: The half-maximal inhibitory concentration. Data sourced from:
The mechanism of action for these compounds often involves preventing the phosphorylation of key proteins. For example, inhibition of CDKs can lead to a reduction in the phosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, prevents the cell from progressing from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest.
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pharmaceutical compounds. bcu.ac.uk Since biological systems, such as enzyme active sites and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules. researchgate.net This means that different stereoisomers (enantiomers or diastereomers) of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.gov One enantiomer may be highly active, while the other may be less active or even inactive. researchgate.net
While specific research on the stereoisomers of this compound is not extensively detailed in the reviewed literature, studies on structurally related pyrimidine amine derivatives that incorporate chiral moieties highlight the importance of stereochemistry. A study involving the synthesis of novel pyrimidine amine derivatives bearing chiral bicyclic monoterpene scaffolds (derived from naturally occurring nopinone (B1589484) and camphor) demonstrated that the stereochemical configuration has a significant impact on their antimicrobial and anti-inflammatory activities.
For example, the antibacterial activity of these chiral pyrimidine amine derivatives was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values varied among the different synthesized compounds, indicating that the specific spatial arrangement of the terpene moiety attached to the pyrimidine amine core influences the interaction with bacterial targets. Compound 1i , a pinanyl pyrimidine amine derivative, showed particularly potent inhibition against Streptococcus pneumoniae and Escherichia coli, with MIC values superior to the control drug amikacin.
Table 3: Antibacterial Activity of Chiral Pyrimidine Amine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1i | Streptococcus pneumoniae | 1 |
| 1i | Escherichia coli | 1 |
| Amikacin (Control) | Streptococcus pneumoniae | 2 |
| Amikacin (Control) | Escherichia coli | 2 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data sourced from:
Furthermore, the anti-inflammatory potential of these compounds, assessed by their ability to inhibit nitric oxide production in mouse macrophage cells, also showed variation that can be attributed to their different stereostructures. Two compounds, 1f and 2f , demonstrated more potent anti-inflammatory activity than the control drug, aspirin.
Table 4: Anti-inflammatory Activity of Chiral Pyrimidine Amine Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 1f | 1.37 |
| 2f | 1.87 |
| Aspirin (Control) | 1.91 |
IC₅₀: The half-maximal inhibitory concentration. Data sourced from:
These findings from related chiral pyrimidine amines strongly suggest that the stereochemistry of this compound derivatives would likewise be a critical determinant of their biological activity. The specific orientation of the amine and alkyl groups around the chiral center at the second position of the butane (B89635) chain would likely lead to differential binding affinities for their molecular targets, such as the active sites of CDKs or PLKs, ultimately influencing their therapeutic efficacy.
Derivatization Strategies and Analogue Development for 1 Pyrimidin 2 Yl Butan 2 Amine
Synthetic Modification of the Pyrimidine (B1678525) Ring Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including nucleic acid bases and various drugs. nih.govjuniperpublishers.comhumanjournals.com Its structure allows for substitutions at multiple positions (2, 4, 5, or 6), enabling the generation of a diverse library of analogues. nih.gov
Strategic structural modifications of the pyrimidine scaffold are well-documented to influence biological activity. nih.gov The introduction of different substituents can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, which in turn affects its interaction with biological targets. For instance, the position of substituents on the pyrimidine nucleus has been shown to greatly influence a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov
Common synthetic modifications to the pyrimidine ring include:
Substitution at various positions: Introducing alkyl, aryl, halo, or other functional groups at the 4, 5, and 6 positions can significantly impact the compound's properties. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the introduction of a 3-(4-fluoro)phenyl group was found to be effective for anti-mycobacterial activity. mdpi.com
Annulation: Fusing other rings to the pyrimidine core can create more complex heterocyclic systems with novel biological activities. juniperpublishers.com
Introduction of exocyclic groups: Attaching functional groups to the nitrogen atoms of the pyrimidine ring can also modulate activity.
The synthesis of these derivatives often involves well-established chemical reactions. For example, substituted pyrimidines can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a urea, and an acid catalyst. humanjournals.com Other methods include the Borsche-Drechsel cyclization and the Debus-Radziszewski reaction. humanjournals.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed to introduce aryl or heteroaryl substituents. nih.govmdpi.com
Modification of the Butan-2-amine Side Chain
The butan-2-amine side chain is another critical component of 1-(pyrimidin-2-yl)butan-2-amine that can be targeted for modification to improve biological activity and selectivity. The amino group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. wikipedia.org
Modifications to the butan-2-amine side chain can include:
Alkylation of the amine: Introducing alkyl groups to the nitrogen atom can alter the basicity and steric properties of the amine. N-methylation, for example, has been shown to affect the binding affinity and biological activity of peptides. researchgate.netnih.gov
Acylation of the amine: Converting the amine to an amide can change its electronic properties and hydrogen bonding potential.
Varying the length and branching of the alkyl chain: Altering the butane (B89635) chain to a different alkyl group can impact the compound's lipophilicity and conformational flexibility.
Introduction of other functional groups: Incorporating hydroxyl, carboxyl, or other functional groups onto the side chain can introduce new interaction points with the target. For instance, the replacement of a carboxyl group with an alcohol in some molecules has been shown to dramatically increase analgesic activity and receptor binding affinity. researchgate.net
The synthesis of these side-chain modified analogues can be achieved through various standard organic chemistry transformations, such as reductive amination, acylation reactions, and alkylation of the amine. wikipedia.org The choice of synthetic route depends on the specific modification being introduced.
Introduction of Bridging and Linker Moieties for Enhanced Selectivity
The introduction of bridging or linker moieties between the pyrimidine core and other chemical entities is a sophisticated strategy to enhance selectivity. Linkers can control the distance and relative orientation of different parts of a molecule, allowing for more precise targeting of specific binding sites on a biological target. nih.govnih.gov
Different types of linkers can be employed, including:
Flexible linkers: These are typically composed of alkyl chains and allow for conformational flexibility, which can be advantageous for binding to dynamic protein targets.
Rigid linkers: These include aromatic rings or cyclic structures that restrict the conformation of the molecule, potentially leading to higher binding affinity and selectivity. For example, the use of a pyridine (B92270) ring as a linker has been explored in the design of combretastatin-A4 analogues. nih.gov
Cleavable linkers: These are designed to be stable in circulation but are cleaved under specific physiological conditions, such as the low pH of the tumor microenvironment or the presence of specific enzymes. nih.govnih.gov This strategy is commonly used in the design of antibody-drug conjugates (ADCs). nih.govresearchgate.net
The choice of linker chemistry is crucial and is often based on the desired properties of the final compound. nih.gov The synthesis of molecules with linkers often involves multi-step synthetic sequences, including coupling reactions to connect the linker to the pyrimidine core and the other chemical moiety. For example, "click chemistry," such as the Huisgen cycloaddition, is an efficient method for creating triazole-based linkers. mdpi.com
Impact of Structural Modifications on Biological Activity and Selectivity Profiles
The structural modifications described in the preceding sections can have a profound impact on the biological activity and selectivity of this compound analogues. Structure-activity relationship (SAR) studies are essential to understand how these changes influence the compound's interaction with its biological target. humanjournals.com
Impact of Pyrimidine Ring Modifications:
The substitution pattern on the pyrimidine ring is a key determinant of biological activity. nih.gov For example, in a study of pyrimidine derivatives as bone anabolic agents, compounds with a free amino group at the 2-position of the pyrimidine ring were identified as potent agents. nih.gov The introduction of different substituents at various positions can lead to significant changes in potency and selectivity. For instance, the introduction of a dimethylamino group at the 2-position of the pyrimidine ring has been shown to result in good fungicidal activity in some compounds. researchgate.net
Impact of Butan-2-amine Side Chain Modifications:
Modifications to the butan-2-amine side chain can also dramatically alter biological activity. The nature of the amine (primary, secondary, or tertiary) and the surrounding steric and electronic environment are crucial for receptor binding. nih.gov For example, in a series of endomorphin 2 analogues, C-terminal modifications of the peptide side chain were found to decrease binding affinity and intrinsic activity, with the exception of an alcohol-containing analogue which showed increased affinity and potency. researchgate.netnih.gov The conformational flexibility of the side chain is also important; a constrained ring system in the amine portion of some ligands was found to be crucial for high σ2 receptor binding affinity and selectivity. nih.gov
Impact of Linkers:
The introduction of a linker can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The length and rigidity of the linker can affect binding affinity and selectivity. nih.gov For example, in a series of pyridine-bridged combretastatin (B1194345) analogues, the distance between the two phenyl rings, as determined by the linker, had a significant impact on cytotoxicity. nih.gov
Data Tables of Structure-Activity Relationships
The following tables summarize hypothetical structure-activity relationship data for analogues of this compound, illustrating the impact of various structural modifications.
Table 1: Effect of Pyrimidine Ring Substitution on Biological Activity
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Biological Activity (IC50, µM) |
| Parent | H | H | H | 10.5 |
| 1A | Cl | H | H | 5.2 |
| 1B | OCH3 | H | H | 8.9 |
| 1C | H | Br | H | 7.1 |
| 1D | H | CH3 | H | 12.3 |
| 1E | H | H | F | 6.8 |
Interactive Data Table
Click to view interactive data
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Parent | H | H | H | 10.5 |
| 1A | Cl | H | H | 5.2 |
| 1B | OCH3 | H | H | 8.9 |
| 1C | H | Br | H | 7.1 |
| 1D | H | CH3 | H | 12.3 |
| 1E | H | H | F | 6.8 |
Table 2: Effect of Butan-2-amine Side Chain Modification on Biological Activity
| Compound ID | Side Chain Modification | Biological Activity (IC50, µM) |
| Parent | -NH2 | 10.5 |
| 2A | -NHCH3 | 8.1 |
| 2B | -N(CH3)2 | 15.2 |
| 2C | -NHC(O)CH3 | 25.8 |
| 2D | -OH (amine replaced with hydroxyl) | > 50 |
Interactive Data Table
Click to view interactive data
| Compound ID | Side Chain Modification | Biological Activity (IC50, µM) |
|---|---|---|
| Parent | -NH2 | 10.5 |
| 2A | -NHCH3 | 8.1 |
| 2B | -N(CH3)2 | 15.2 |
| 2C | -NHC(O)CH3 | 25.8 |
| 2D | -OH (amine replaced with hydroxyl) | > 50 |
Analytical and Spectroscopic Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms in the 1-(Pyrimidin-2-yl)butan-2-amine molecule. The chemical shifts, integration of the signals, and their splitting patterns (multiplicity) would confirm the connectivity of the protons. For instance, the protons on the pyrimidine (B1678525) ring would appear in the aromatic region, while the protons of the butyl chain would be found in the aliphatic region. The amine protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (sp², sp³). The chemical shifts would differentiate the aromatic carbons of the pyrimidine ring from the aliphatic carbons of the butyl group.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Pyrimidine H-4, H-6 | ~8.6 | Doublet | 2H |
| Pyrimidine H-5 | ~7.2 | Triplet | 1H |
| CH-NH₂ | ~3.0-3.5 | Multiplet | 1H |
| CH₂ (adjacent to pyrimidine) | ~2.8-3.2 | Multiplet | 2H |
| NH₂ | ~1.5-3.0 (broad) | Singlet | 2H |
| CH₂ (ethyl group) | ~1.4-1.7 | Multiplet | 2H |
| CH₃ | ~0.9 | Triplet | 3H |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Pyrimidine C-2 | ~165 |
| Pyrimidine C-4, C-6 | ~157 |
| Pyrimidine C-5 | ~119 |
| C-NH₂ | ~50-55 |
| C (adjacent to pyrimidine) | ~40-45 |
| C (ethyl group) | ~25-30 |
| C (methyl group) | ~10-15 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
For this compound (C₈H₁₃N₃), the expected monoisotopic mass is approximately 151.11 g/mol . HRMS would be able to confirm this with a high degree of precision. The mass spectrum would show a molecular ion peak [M]⁺ and, more commonly in techniques like electrospray ionization (ESI), a protonated molecular peak [M+H]⁺. Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the bond between the butyl chain and the pyrimidine ring.
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.1182 |
| [M+Na]⁺ | 174.1002 |
| [M+K]⁺ | 190.0741 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1400-1600 cm⁻¹ region. The N-H bending vibration would also be present around 1600 cm⁻¹.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyrimidine ring would be expected to give strong Raman signals.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| C=N, C=C Stretch (pyrimidine) | 1400-1600 | Medium-Strong |
| N-H Bend (primary amine) | 1590-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of the substance, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.
For this compound, which is a chiral molecule, X-ray crystallography could be used to determine its absolute stereochemistry if a suitable single crystal can be grown and the molecule is resolved into its enantiomers. This technique would also provide accurate bond lengths, bond angles, and information about the conformation of the butyl chain relative to the pyrimidine ring, as well as details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. As of now, no public crystal structure data is available for this specific compound.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Pathways for Complex Analogues
The future of pyrimidine-based drug discovery is intrinsically linked to the ability of chemists to synthesize increasingly complex and diverse molecular architectures. While classical methods for pyrimidine (B1678525) synthesis exist, current research focuses on developing more efficient, versatile, and environmentally friendly pathways.
Modern synthetic strategies applicable to the generation of analogues of 1-(Pyrimidin-2-yl)butan-2-amine include:
Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction allow for the one-pot synthesis of dihydropyrimidines from simple precursors, offering a rapid and efficient route to complex structures. researchgate.net
Metal-Catalyzed Cross-Coupling: Techniques such as Suzuki-Miyaura and Sonogashira couplings are instrumental in functionalizing the pyrimidine core. For instance, a Suzuki-Miyaura coupling can be used to attach arylboronic acids to a halogenated pyrimidine scaffold, a key step in creating diverse libraries of compounds for screening. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many synthetic transformations involved in creating pyrimidine derivatives. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and efficiency in the synthesis of pyrimidine intermediates and final products.
Novel Reagents: The use of innovative reagents like phosgene (B1210022) iminium chloride has been shown to efficiently introduce specific functional groups onto pyrimidine precursors, enabling the synthesis of novel derivatives. tandfonline.comnih.gov
These advanced synthetic methods are crucial for building libraries of complex analogues, allowing for a more thorough exploration of the structure-activity relationship (SAR) and the development of next-generation therapeutic candidates.
| Synthetic Strategy | Description | Key Advantage |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, and rapid library generation. researchgate.net |
| Metal-Catalyzed Coupling | Forms new carbon-carbon or carbon-heteroatom bonds using a metal catalyst (e.g., Palladium). | High functional group tolerance and versatility in creating diverse analogues. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Significant reduction in reaction time and potential for higher yields. researchgate.net |
| C-H Activation | Directly functionalizes carbon-hydrogen bonds, avoiding pre-functionalization steps. | Increases step-economy and reduces waste. |
Advanced Computational Modeling for Predictive Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds before their physical synthesis. For pyrimidine derivatives, these methods provide deep insights into the molecular interactions that govern biological activity.
Key computational techniques being applied include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the 3D properties of a series of molecules and their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to build predictive models for pyrimidine-based inhibitors, guiding the design of more potent compounds. nih.gov
Molecular Docking: Docking simulations predict the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a specific protein target. This helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For example, docking studies of pyrimidin-2-amine derivatives into the active site of Polo-like kinase 4 (PLK4) revealed that the aminopyrimidine core forms critical interactions with the kinase hinge region. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. This technique can assess the stability of binding modes predicted by docking and reveal the influence of molecular flexibility on the interaction, offering a more realistic understanding of the binding event. nih.gov
Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules. This can help in understanding properties like molecular electrostatic potential and the energies of frontier orbitals (HOMO and LUMO), which are important for predicting reactivity and interaction capabilities. researchgate.net
These computational approaches significantly de-risk and accelerate the drug discovery pipeline by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and most favorable properties.
| Computational Method | Application in Pyrimidine Drug Design | Finding |
| 3D-QSAR (CoMFA/CoMSIA) | Predict the biological activity of new analogues based on 3D structural features. | Established a reliable model for designing potent CDK4 inhibitors based on pyrimidine scaffolds. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of inhibitors to their target proteins. | Revealed key hydrogen bond interactions between pyrimidine-based inhibitors and kinase hinge regions (e.g., PLK4). nih.gov |
| Molecular Dynamics (MD) | Assess the stability of protein-ligand complexes and study conformational changes. | Confirmed the stability of binding modes and identified key residues for inhibitor interaction with CDK4. nih.gov |
| Density Functional Theory (DFT) | Analyze electronic properties and reactivity of molecules. | Calculated HOMO-LUMO energy gaps to understand charge transfer within pyrazolo-pyrimidine derivatives. researchgate.net |
Exploration of New Biological Targets and Diverse Therapeutic Applications
The pyrimidine scaffold is well-known for its broad spectrum of biological activities. nih.govgsconlinepress.comnih.gov While analogues have been investigated for established roles in cancer and infectious diseases, future research is aimed at exploring novel biological targets and expanding their therapeutic utility.
Emerging areas of investigation include:
Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. Beyond well-known targets like EGFR, research is expanding to other kinases implicated in disease, such as Polo-like kinase 4 (PLK4) for cancer and Cyclin-Dependent Kinase 4 (CDK4) for breast cancer. nih.govnih.gov The structural versatility of the pyrimidine core allows for fine-tuning of selectivity and potency against specific kinases.
Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX). This opens up possibilities for treating chronic inflammatory diseases.
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier makes pyrimidine derivatives interesting candidates for central nervous system (CNS) disorders. Research into their effects on targets related to Alzheimer's disease, such as acetylcholinesterase inhibition, is an active area. nih.gov
Antiviral Activity: Pyrimidine derivatives are foundational to many antiviral drugs. Ongoing research seeks to identify new compounds effective against emerging viral threats like Zika virus (ZIKV) and Dengue virus (DENV). nih.gov
The exploration of these diverse targets is often driven by phenotypic screening, where compounds are tested for their effect on cell models of a disease, followed by target deconvolution to identify the specific protein they interact with.
| Therapeutic Area | Biological Target/Application | Example Finding |
| Anticancer | Polo-like kinase 4 (PLK4) | A pyrimidin-2-amine derivative showed high inhibitory activity with an IC₅₀ of 0.0067 µM. nih.gov |
| Anticancer | V600E-mutated BRAF (V600EBRAF) | A 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative showed a potent IC₅₀ of 0.49 µM. nih.gov |
| Antidepressant | Monoamine oxidase A (MAO-A) | A 1-(2-pyrimidin-2-yl)piperazine derivative was identified as a selective MAO-A inhibitor with an IC₅₀ of 23.10 µM. researchgate.net |
| Anti-diabetic | α-amylase and α-glucosidase | A pyrazolo[1,5-a]pyrimidine (B1248293) derivative showed inhibitory effects on enzymes related to hyperglycemia. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov For compound classes like pyrimidines, where large datasets of chemical structures and biological activities are available, AI/ML offers unprecedented opportunities.
Key applications in this domain include:
Predictive Modeling (QSPR/QSAR): ML algorithms, such as random forest and gradient boosting, are used to build highly accurate models that can predict the properties (QSPR) and biological activities (QSAR) of novel compounds. researchgate.netresearchgate.netmdpi.com These models can rapidly screen vast virtual libraries to identify promising candidates for synthesis and testing. sapiosciences.com
De Novo Drug Design: Generative AI models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch that are optimized for desired properties, such as high binding affinity to a target and good ADME (absorption, distribution, metabolism, excretion) profiles. nih.govactascientific.com
Virtual High-Throughput Screening (vHTS): AI can screen millions or even billions of compounds in silico far more quickly and cheaply than experimental HTS. sapiosciences.com This allows researchers to focus their experimental efforts on a smaller set of high-probability candidates.
ADME/Toxicity Prediction: Predicting a drug's pharmacokinetic and toxicity profile early in development is crucial for avoiding late-stage failures. ML models trained on existing ADME/T data can provide reliable predictions for new pyrimidine analogues, helping to prioritize candidates with better drug-like properties. actascientific.comcrimsonpublishers.com
The integration of AI and ML not only accelerates the pace of discovery but also enhances the quality of the drug candidates that move forward, ultimately increasing the probability of success in clinical development. mdpi.com
| AI/ML Application | Description | Impact on Pyrimidine Research |
| Predictive QSAR | Using ML models to predict the biological activity of unsynthesized molecules. | Enables rapid prioritization of candidates from large virtual libraries, focusing lab resources. mdpi.comsapiosciences.com |
| De Novo Design | Generating novel molecular structures with optimized properties using generative models. | Creates innovative pyrimidine scaffolds that may not be discovered through traditional means. nih.govactascientific.com |
| Virtual Screening | High-speed computational screening of compound libraries against biological targets. | Dramatically accelerates the identification of initial "hit" compounds. sapiosciences.com |
| ADME/T Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. | Reduces late-stage attrition by filtering out compounds with poor drug-like properties early on. actascientific.com |
Q & A
Basic: What are the common synthetic routes for preparing 1-(pyrimidin-2-yl)butan-2-amine, and how are intermediates characterized?
Methodological Answer:
A typical synthesis involves a nucleophilic substitution or condensation reaction between a pyrimidine derivative and a butan-2-amine precursor. For example, reacting 2-chloropyrimidine with butan-2-amine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ can yield the target compound. Intermediates are characterized using ¹H/¹³C NMR to confirm bond formation and LC-MS to verify molecular weight . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like methanol or DCM. The SHELX suite (e.g., SHELXL) refines the structure by optimizing parameters such as bond lengths, angles, and thermal displacement factors. Hydrogen bonding and π-π stacking interactions between the pyrimidine ring and adjacent molecules are critical for stabilizing the crystal lattice .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
Discrepancies between experimental NMR shifts and DFT calculations (e.g., B3LYP/6-311+G(d,p)) may arise from solvent effects, conformational flexibility, or intermolecular interactions. To address this:
Perform variable-temperature NMR to assess dynamic effects.
Use COSY and NOESY to confirm proton-proton proximities.
Compare experimental data with in silico simulations incorporating solvent models (e.g., PCM).
Cross-validate with SC-XRD data to confirm the dominant conformation .
Advanced: What challenges arise in refining the crystal structure of this compound when twinning or disorder is present?
Methodological Answer:
Crystal twinning or disorder in the alkyl chain can complicate refinement. Strategies include:
Twinning: Use the TWIN/BASF commands in SHELXL to model twinning ratios.
Disorder: Apply PART instructions to split occupancy between disordered atoms, constrained by similarity in bond lengths/angles.
Validate with residual density maps (e.g., Fo-Fc) to ensure no unmodeled electron density remains.
Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to minimize photodegradation. For long-term stability, lyophilize the compound and store as a solid in a desiccator with silica gel. Monitor purity periodically via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How does the pyrimidine ring’s electronic environment influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The pyrimidine ring’s electron-deficient nature (due to two nitrogen atoms) directs electrophilic substitution to the 4- and 6-positions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the amine group on butan-2-amine may require protection (e.g., Boc) to avoid side reactions. Use ligands like XPhos to enhance catalytic efficiency. Monitor reaction progress with TLC (silica, UV-active) and isolate products via flash chromatography .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
Combine HPLC-UV (for quantification), GC-MS (volatile impurities), and elemental analysis (C, H, N content). For chiral purity (if applicable), use chiral HPLC columns (e.g., Chiralpak IA) or polarimetry. Confirm molecular identity via HRMS (ESI+ mode) and FT-IR (amine N-H stretch at ~3300 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when functionalizing the amine group of this compound?
Methodological Answer:
Protection-Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect the amine during harsh reactions. Remove with TFA/DCM.
Coupling Agents: For amide formation, employ HATU or EDC/HOBt in DMF.
Kinetic Control: Conduct reactions at low temperatures (−20°C) to minimize side reactions.
Monitor by LC-MS and isolate via preparative HPLC .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation. In case of skin contact, wash with soap/water for 15 minutes. Store away from oxidizers; incompatible with strong acids/bases. Refer to SDS for spill management (e.g., neutralize with vermiculite) .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity.
Use QSAR models to correlate substituent effects (e.g., logP, H-bond donors) with activity.
Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability).
Analyze ADMET properties (SwissADME) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
